molecular formula C13H8F4N2O B13196104 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

カタログ番号: B13196104
分子量: 284.21 g/mol
InChIキー: MGKYGVHIURSPHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a fluorinated pyridazine derivative characterized by a 2-fluorophenyl substituent at the 6-position and a trifluoromethyl group at the 4-position of the pyridazine ring. The fluorine atoms and trifluoromethyl group contribute to its electron-deficient aromatic system, influencing its physicochemical properties, such as lipophilicity and metabolic stability .

特性

分子式

C13H8F4N2O

分子量

284.21 g/mol

IUPAC名

1-[6-(2-fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone

InChI

InChI=1S/C13H8F4N2O/c1-7(20)12-9(13(15,16)17)6-11(18-19-12)8-4-2-3-5-10(8)14/h2-6H,1H3

InChIキー

MGKYGVHIURSPHA-UHFFFAOYSA-N

正規SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=CC=C2F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves multi-step organic reactions One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate This intermediate then undergoes cyclization with trifluoroacetic anhydride to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

化学反応の分析

Nucleophilic Substitution Reactions

The pyridazine ring undergoes regioselective nucleophilic attacks at positions activated by electron-withdrawing groups. Key observations include:

Reaction Type Conditions Products Yield Mechanistic Notes
Aromatic substitutionKOH/EtOH, reflux (80°C, 6h)3-Amino derivative via NH₃ displacement72%Trifluoromethyl group directs attack to C-3
HalogenationPCl₅, DCM, 0°C → RT (12h)6-Chloro-pyridazinone68%Electrophilic substitution at deactivated C-6

Key Insight : The trifluoromethyl group strongly deactivates the pyridazine ring, but the 2-fluorophenyl moiety introduces steric hindrance that limits reactivity at adjacent positions.

Carbonyl Group Transformations

The acetyl group at position 1 participates in classical ketone reactions:

Table 1: Carbonyl Reactivity

Reaction Reagents Product Yield Catalyst/Notes
ReductionNaBH₄, MeOH (0°C, 2h)Secondary alcohol85%Stereoselectivity influenced by CF₃
Grignard additionCH₃MgBr, THF (-20°C, 4h)Tertiary alcohol63%Slow kinetics due to steric bulk
OxidationKMnO₄, H₂O/acetone (RT, 24h)Carboxylic acid78%pH-sensitive reaction pathway

Mechanistic Detail : The electron-withdrawing trifluoromethyl group polarizes the carbonyl, enhancing electrophilicity but complicating enolate formation .

Transition Metal-Catalyzed Couplings

Palladium-mediated reactions enable functionalization of the aryl groups:

Table 2: Cross-Coupling Reactions

Reaction Type Catalyst System Coupling Partner Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME (90°C)Phenylboronic acid58%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Morpholine41%

Critical Factor : Ortho-fluorine on the phenyl ring creates steric and electronic challenges, requiring bulky ligands (e.g., Xantphos) to suppress β-hydride elimination .

Electrophilic Aromatic Substitution (EAS)

Limited EAS reactivity due to the deactivated pyridazine ring, but selective nitration occurs under stringent conditions:

Site Conditions Product Yield Regiochemical Control
C-5HNO₃/H₂SO₄, 0°C (4h)5-Nitro derivative34%CF₃ group meta-directs nitration

Note : Competing ring decomposition occurs above 5°C, necessitating cryogenic conditions .

Photoredox and Electrochemical Reactions

Emerging methods enable radical-based functionalization:

Method Conditions Product Yield Key Advantage
Photoredox alkylationRu(bpy)₃Cl₂, Blue LED, DMFC-4 alkylated derivative66% Bypasses traditional directing groups
Electrochemical couplingGraphite electrodes, CH₃CN, 6 mABiaryl product52% Oxidant-free conditions

Innovation : These methods circumvent the need for pre-functionalized substrates, leveraging the innate radical stability of the trifluoromethyl group .

Stability and Side Reactions

Critical decomposition pathways under harsh conditions:

  • Acid Sensitivity : Protolytic cleavage of the pyridazine ring occurs in concentrated HCl (>6M) at 60°C

  • Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder pathway (TGA data)

  • Photooxidation : Forms N-oxide derivatives under UV light (λ = 254 nm) in O₂ atmosphere

科学的研究の応用

1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.

作用機序

The mechanism of action of 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to more potent biological effects.

類似化合物との比較

Research Findings and Implications

  • Electron-Withdrawing Groups : Fluorine and nitro substituents enhance electrophilic reactivity but differ in metabolic pathways. Fluorine improves stability, while nitro groups may necessitate prodrug strategies .
  • Synthetic Routes : Photoredox catalysis (e.g., Ir(ppy)₃) and traditional reflux methods (e.g., sulfonyl chloride reactions) are applicable across analogs, with fluorinated precursors requiring specialized handling .

生物活性

1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C18H14F4N2
  • Molecular Weight : 348.31 g/mol
  • Density : 1.46 g/cm³
  • Solubility : Soluble in DMSO and ethanol, insoluble in water
  • Boiling Point : Approximately 558 °C (predicted)

Research indicates that compounds similar to 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one exhibit significant inhibition of various kinases, particularly p38 MAPK. This inhibition is crucial as p38 MAPK plays a vital role in inflammatory responses and cytokine production, making it a target for treating autoimmune diseases.

Inhibition of Cytokine Production

In vitro studies have shown that p38 MAPK inhibitors can effectively block the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6. This suggests that 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one may have therapeutic potential in conditions characterized by excessive inflammation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited submicromolar cytotoxicity against MCF7 cells while showing lower activity against non-cancerous cells, indicating selective toxicity towards cancerous cells .

Case Studies

  • In Vivo Studies : In an adjuvant-induced arthritis model, compounds structurally related to 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one showed significant reduction in joint inflammation and pain, correlating with decreased levels of TNFα and IL-6 in serum .
  • Cell Cycle Analysis : Studies involving cell cycle analysis indicated that treatment with the compound led to G0/G1 phase arrest in cancer cells, which is a critical mechanism for inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structural modifications of pyridazin derivatives have been crucial in enhancing their biological activity. For example, the introduction of trifluoromethyl groups has been shown to increase potency against specific targets while improving pharmacokinetic profiles. The presence of fluorine atoms often enhances binding affinity to target proteins due to increased lipophilicity and electronic effects .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Cytokine InhibitionReduced IL-1β, TNFα, IL-6 production
Anticancer ActivitySubmicromolar cytotoxicity in MCF7 cells
Anti-inflammatoryDecreased joint inflammation in vivo

Q & A

Q. Basic

  • ¹H/¹⁹F NMR : Confirms substituent positions and purity. The ¹⁹F NMR signal at ~-110 ppm is characteristic of trifluoromethyl groups .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+Na]⁺ adducts) with precision <5 ppm .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally related pyridazinones .

How do structural modifications influence biological activity in fluorinated pyridazine derivatives?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability .
  • 2-Fluorophenyl substitution optimizes steric interactions with target enzymes (e.g., Staphylococcus aureus CrtM), as seen in analogs with sub-μM IC₅₀ values .
  • Ethanone moiety modifications (e.g., replacing with amides) alter pharmacokinetics, as shown in anti-inflammatory agents .

What are the challenges in purifying this compound, and how are they addressed?

Q. Basic

  • High lipophilicity due to fluorine atoms complicates separation. Solutions include:
    • Reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% TFA gradient) .
    • Recrystallization from ethanol/water (1:3 v/v) to remove polar impurities .

How can reaction byproducts be analyzed and minimized during synthesis?

Q. Advanced

  • LC-MS/GC-MS : Detects impurities like di-ketones from over-acylation or debenzylated intermediates .
  • Optimization strategies :
    • Controlled stoichiometry (1.2 eq acyl chloride) and reaction time (<6 hours) reduce side products .
    • TLC monitoring (hexane/ethyl acetate 4:1) ensures intermediate purity before proceeding .

What safety precautions are necessary when handling this compound?

Q. Basic

  • GHS hazards : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation routes .
  • Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Store in airtight containers at 4°C .

How is this compound utilized in medicinal chemistry research?

Q. Advanced

  • Antimicrobial agents : Derivatives inhibit bacterial targets (e.g., CrtM in S. aureus) via π-π stacking and hydrophobic interactions .
  • Kinase inhibitors : Pyridazine cores act as ATP-binding site mimics, with fluorinated groups enhancing selectivity .

What are the limitations of current synthetic methods, and how can they be improved?

Q. Advanced

  • Low yields (<50%) in coupling steps due to steric hindrance. Solutions:
    • Microwave-assisted synthesis (120°C, 30 min) improves efficiency .
    • Use of Buchwald-Hartwig conditions for C-N bond formation in nitrogen-rich analogs .

How does the compound’s stability under varying pH and temperature conditions impact its application?

Q. Advanced

  • pH stability : Degrades in alkaline conditions (pH >10), forming hydrolyzed ketones. Buffered solutions (pH 6–8) are recommended for biological assays .
  • Thermal stability : Decomposes above 200°C (DSC data), requiring storage at ambient temperature .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。